EHop-016 Demonstrates 100-Fold Greater Potency Than NSC23766 in Rac1 Inhibition
EHop-016 was developed to overcome the potency limitations of its parent compound, NSC23766. In a direct comparison, EHop-016 inhibited Rac activity in MDA-MB-435 metastatic breast cancer cells with an IC50 of 1.1 μM, whereas NSC23766 had an IC50 of ~50 μM [1]. This represents an approximately 100-fold improvement in inhibitory potency. This differential is critical because NSC23766 fails to effectively inhibit Rac activity in cells with high endogenous Rac activation, limiting its utility in metastatic cancer models [2].
| Evidence Dimension | Inhibition of Rac GTPase activity (IC50) |
|---|---|
| Target Compound Data | 1.1 μM |
| Comparator Or Baseline | NSC23766: ~50 μM |
| Quantified Difference | ~100-fold lower IC50 for EHop-016 |
| Conditions | MDA-MB-435 metastatic breast cancer cells; Rac activation assay |
Why This Matters
The 100-fold potency advantage makes EHop-016 the appropriate tool for studying Rac-dependent processes in cancer cells, where first-generation inhibitors fail to achieve sufficient target engagement.
- [1] Montalvo-Ortiz BL, et al. Characterization of EHop-016, novel small molecule inhibitor of Rac GTPase. J Biol Chem. 2012 Apr 13;287(16):13228-38. View Source
- [2] Dharmawardhane S, et al. Development of EHop-016: a small molecule inhibitor of Rac. Enzymes. 2013;33 Pt A:117-46. View Source
